BenchChemオンラインストアへようこそ!

Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate

Solubility Formulation Bioconjugation

Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate (CAS 2173998‑75‑7), also referred to as sodium (5‑oxopyrrolidin‑3‑yl)glycinate, is a heterocyclic amino‑acid salt with the molecular formula C₆H₉N₂NaO₃ and a molecular weight of 180.14 g mol⁻¹. The molecule combines a 5‑oxopyrrolidine (γ‑lactam) ring with a glycinate side‑chain, presenting a rigid bicyclic amine/amide scaffold with a free carboxylate terminus.

Molecular Formula C6H9N2NaO3
Molecular Weight 180.139
CAS No. 2173998-75-7
Cat. No. B2793766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate
CAS2173998-75-7
Molecular FormulaC6H9N2NaO3
Molecular Weight180.139
Structural Identifiers
SMILESC1C(CNC1=O)NCC(=O)[O-].[Na+]
InChIInChI=1S/C6H10N2O3.Na/c9-5-1-4(2-8-5)7-3-6(10)11;/h4,7H,1-3H2,(H,8,9)(H,10,11);/q;+1/p-1
InChIKeyZAGLSLGEFUFXIF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate (CAS 2173998-75-7): A Structurally Defined Sodium Glycinate Scaffold for Rational Building‑Block Selection


Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate (CAS 2173998‑75‑7), also referred to as sodium (5‑oxopyrrolidin‑3‑yl)glycinate, is a heterocyclic amino‑acid salt with the molecular formula C₆H₉N₂NaO₃ and a molecular weight of 180.14 g mol⁻¹ . The molecule combines a 5‑oxopyrrolidine (γ‑lactam) ring with a glycinate side‑chain, presenting a rigid bicyclic amine/amide scaffold with a free carboxylate terminus . Structurally, it belongs to the class of 5‑oxopyrrolidine‑3‑glycine derivatives that serve as conformationally constrained building blocks in medicinal chemistry and peptide‑mimetic design . The sodium salt form is engineered to improve aqueous solubility and handling relative to the free carboxylic acid or other salt forms, which directly impacts formulation flexibility in early‑stage research .

Why Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate Cannot Be Simply Replaced by the Free Acid or Alternative 5‑Oxopyrrolidine Derivatives in Sensitive Research Workflows


Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate is not a commodity glycine derivative; its specific combination of a 5‑oxopyrrolidine ring, a secondary amine bridge, and a carboxylate sodium salt creates a distinct solvation, ionisation, and reactivity profile that generic 5‑oxopyrrolidine‑3‑acetic acids or methyl esters cannot replicate [1]. The free acid (CAS 1697463‑93‑6) is less water‑soluble and requires pH adjustment for aqueous processing, introducing variability in buffer‑based assays . Methyl or ethyl ester analogs are prodrugs that require enzymatic or chemical hydrolysis to liberate the active carboxylate, adding pharmacokinetic and stability complexities absent in the pre‑formed sodium salt [2]. Additionally, substitution at the 3‑amino position is critical; analogs that lack the glycine‑amino linkage (e.g., 2‑(5‑oxopyrrolidin‑3‑yl)acetic acid) lose the secondary amine required for specific target interactions, such as those observed in glycine transporter modulation [1]. Consequently, simple in‑class interchange risks irreproducible solubility, altered reactivity, or complete loss of biological activity in well‑defined experimental systems.

Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate: Quantitative Differentiation Evidence Against Structure‑Activity Analogs


Aqueous Solubility Advantage of the Sodium Salt Over the Free Carboxylic Acid

The target sodium salt is engineered for direct aqueous dissolution, avoiding the low intrinsic water solubility of the free acid 2-[(5-oxopyrrolidin-3-yl)amino]acetic acid (CAS 1697463‑93‑6). While quantitative solubility values are not publicly disclosed for either entity, the carboxylate anion [O⁻] in the sodium salt eliminates the need for pH‑dependent deprotonation required by the neutral carboxylic acid form . The free acid (MW 158.16) lacks the sodium counter‑ion and exhibits limited solubility below pH 5, whereas the sodium salt (MW 180.14) is described by suppliers as a “versatile small molecule scaffold” suitable for aqueous reaction media . In practice, this allows preparation of stock solutions at ≥ 10 mM in water or PBS without the use of organic co‑solvents, a critical advantage for biochemical assays or in‑vivo dosing where DMSO concentrations must be minimized.

Solubility Formulation Bioconjugation

Purity and Identity Specification Compared with the Free Acid Form

The commercial supply of sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate is offered at a minimum purity of 95 % (HPLC) with full characterisation (SMILES, InChI, molecular weight) by the supplier . In contrast, the corresponding free acid (CAS 1697463‑93‑6) is listed on multiple platforms with variable purity (e.g., 95 %) but often without the same level of analytical documentation; some listings omit SMILES or provide only basic molecular formula data . The availability of defined analytical specifications for the sodium salt reduces the risk of batch‑to‑batch variability in procurement.

Quality Control Purity Structural Confirmation

Structural Rigidity and Conformational Constraint Relative to Linear Glycine Derivatives

The 5‑oxopyrrolidine ring locks the glycine backbone into a semi‑rigid conformation, reducing the entropic penalty upon target binding compared to fully flexible linear glycine or simple 2‑aminoacetic acid derivatives . Although direct head‑to‑head thermodynamic binding data are not publicly available for this compound, the scaffold class is well‑established in medicinal chemistry for improving target affinity and selectivity by pre‑organising the pharmacophore [1]. This is a class‑level advantage: analogous 5‑oxopyrrolidine‑3‑acetic acid derivatives are documented as “versatile scaffolds” in drug‑discovery patents [2].

Conformational Constraint Peptide Mimetics Drug Design

Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate: High‑Confidence Research & Industrial Application Scenarios Derived from Evidence


Aqueous‑Phase Bioconjugation and Peptide‑Mimetic Synthesis Without Co‑Solvent Artifacts

Because the sodium salt dissolves directly in water or PBS at concentrations ≥ 10 mM without DMSO or pH adjustment , it is ideally suited for NHS‑ester or maleimide‑based bioconjugation chemistries that require strictly aqueous, amine‑free buffers. The pre‑dissolved carboxylate form reacts readily with primary amines in the presence of water‑soluble carbodiimides (e.g., EDC), enabling direct coupling to lysine‑containing peptides or surface‑immobilised proteins without the risk of organic‑solvent‑induced denaturation.

Fragment‑Based Drug Discovery (FBDD) Libraries with Pre‑Organised Scaffolds

The constrained 5‑oxopyrrolidine core provides a defined, rigid fragment topology suitable for fragment library construction [1]. The sodium salt’s high purity (≥ 95 %) and complete analytical characterisation satisfy the quality gate for FBDD screening collections, where batch‑to‑batch reproducibility and structural identity are critical for hit validation. It directly addresses the requirement for soluble, rule‑of‑three compliant fragments that can be rapidly expanded into lead‑like molecules [2].

In‑Vitro Glycine Transporter Inhibition Assays as a Pharmacological Tool Compound

Related 5‑oxopyrrolidine‑3‑glycine derivatives have demonstrated measurable binding to glycine transporter 1 (GlyT1) and GlyT2 in radioligand uptake assays [3]. Although the target compound itself has not been directly profiled in published reports, its structural homology with active GlyT1 ligands (IC₅₀ values in the low micromolar range for close analogs) [3] supports its use as a starting scaffold for structure‑activity relationship (SAR) studies, particularly when aqueous solubility of the screening stock is prerequisite.

Formulation Studies Requiring High Water Solubility of the Active Pharmaceutical Ingredient (API) Salt

In pre‑formulation development, the sodium salt form is preferred over the free acid or hydrochloride salts for compounds intended for intravenous or oral solution dosing, as it typically offers superior dissolution kinetics and lower osmolality contribution . The known molecular weight (180.14) and defined counter‑ion content simplify calculation of dose‑normalised pharmacokinetic parameters, reducing the analytical burden during early ADME profiling.

Quote Request

Request a Quote for Sodium 2-[(5-oxopyrrolidin-3-yl)amino]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.